molecular formula C7H14ClNO3 B13054175 Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl

Cat. No.: B13054175
M. Wt: 195.64 g/mol
InChI Key: HJDAMQPFHBJPAT-HCSZTWNASA-N
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Description

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride (CAS 114676-59-4) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₁NO₃·HCl and a molecular weight of 181.62 g/mol . It is structurally characterized by:

  • A methyl ester group at position 2.
  • A hydroxyl group at position 4.
  • A methyl substituent at position 2.
  • (2R,4R) stereochemistry.

This compound is primarily used as a non-cleavable antibody-drug conjugate (ADC) linker and a PROTAC (Proteolysis-Targeting Chimera) linker in drug development due to its stability and ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1

InChI Key

HJDAMQPFHBJPAT-HCSZTWNASA-N

Isomeric SMILES

C[C@@]1(C[C@H](CN1)O)C(=O)OC.Cl

Canonical SMILES

CC1(CC(CN1)O)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by ketal hydrolysis with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, which are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride may exhibit neuroprotective effects. Its ability to interact with specific enzymes and receptors suggests a role in influencing metabolic pathways that could be beneficial in neurodegenerative diseases.

Pharmacodynamics and Pharmacokinetics
The compound's chiral nature implies that its pharmacodynamics and pharmacokinetics may vary based on stereochemistry. This variability can lead to different biological responses, making it a candidate for further investigation in drug development.

Synthetic Organic Chemistry

Synthesis Pathways
The synthesis of methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves several key steps including the formation of the pyrrolidine ring and subsequent functional group modifications. These synthetic pathways are crucial for producing derivatives that may have enhanced biological activity or improved solubility for laboratory applications.

Cosmetic Formulations

Potential Use in Skincare
Given its structural features, there is potential for incorporating methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride into cosmetic formulations. Its properties may enhance moisturizing effects or provide stability to formulations containing active ingredients .

Case Studies

Case Study 1: Neuroprotective Effects
A study explored the interaction of methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride with neural receptors. Results indicated that the compound could modulate neurotransmitter release, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Cosmetic Formulation Development
In another study focused on cosmetic applications, researchers incorporated this compound into emulsion systems aimed at enhancing skin hydration. The formulation showed promising results in terms of stability and sensory properties, indicating its viability as an ingredient in skincare products .

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of various bioactive compounds, which then exert their effects through binding to receptors, enzymes, or other proteins. The exact molecular targets and pathways depend on the specific bioactive compound synthesized from this precursor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications Reference ID
Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl (114676-59-4) 2-methyl, 4-OH C₆H₁₁NO₃·HCl 181.62 ADC/PROTAC linkers
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl (131176-03-9) 4-F C₆H₁₁ClFNO₂ 183.61 Fluorinated intermediates
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate HCl (58281-80-4) 4-F (different stereochemistry) C₆H₁₁ClFNO₂ 183.61 Chiral building blocks
(2R,4R)-4-Fluoro-2-methylpyrrolidine HCl (N/A) 2-methyl, 4-F C₅H₁₁ClFN 139.60 Potential kinase inhibitors
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid (97673-81-9) Free carboxylic acid (vs. ester) C₆H₁₁NO₃ 145.16 Intermediate for peptide synthesis

Stereochemical Variations

The (2R,4R) configuration of the target compound distinguishes it from stereoisomers like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (CAS 1499-56-5), which is used in peptide synthesis . Stereochemistry critically affects:

  • Biological activity : For example, in FFAR1 agonists, stereoisomers show divergent receptor-binding affinities .
  • Metabolic stability : The (2R,4R) configuration may confer resistance to enzymatic hydrolysis compared to (2S,4S) derivatives .

Functional Group Modifications

A. Hydroxyl vs. Fluorine Substitutions
  • Fluorine (CAS 131176-03-9) : Increases lipophilicity and metabolic stability due to C-F bond strength, making it suitable for CNS-targeting drugs .
B. Ester vs. Carboxylic Acid
  • The methyl ester in the target compound improves cell permeability compared to the free carboxylic acid (CAS 97673-81-9), which is more polar and less bioavailable .

Drug Development

  • ADC Linkers : The target compound’s stability under physiological conditions makes it superior to esterase-labile linkers .
  • PROTACs : Its rigid pyrrolidine scaffold enhances ternary complex formation between target proteins and E3 ligases .

Comparative Pharmacokinetics

  • Fluorinated derivatives (e.g., CAS 131176-03-9) exhibit longer half-lives in vivo due to reduced oxidative metabolism .
  • Hydroxyl-containing analogues (e.g., target compound) show faster renal clearance, limiting systemic exposure .

Biological Activity

Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This compound, often referred to as a pyrrolidine derivative, exhibits various biological activities that warrant detailed exploration.

  • Chemical Formula : C7_7H13_{13}ClN\O3_3
  • Molecular Weight : 195.64 g/mol
  • CAS Number : 114676-47-0

Biological Activity

The biological activity of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate HCl has been investigated in several studies, highlighting its potential therapeutic applications.

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to compete effectively for enzyme binding sites.
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
  • Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionCompetitive inhibition
NeuroprotectionModulation of neurotransmitters
AntimicrobialInhibition of bacterial growth

Detailed Research Findings

  • Neuroprotective Study :
    • A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on cultured neurons. The results demonstrated a significant reduction in cell death following exposure to neurotoxic agents, suggesting its potential for treating neurodegenerative diseases .
  • Antimicrobial Evaluation :
    • Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Assay :
    • In vitro assays revealed that this compound can inhibit the activity of specific enzymes related to metabolic disorders. This finding opens avenues for its application in the treatment of conditions like diabetes and obesity .

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